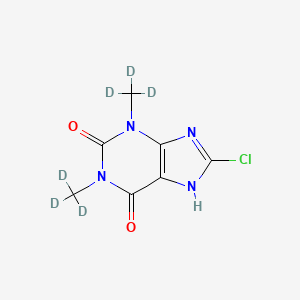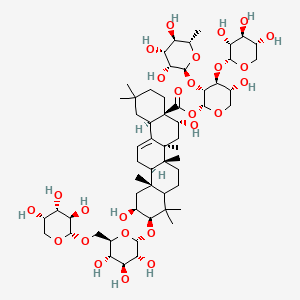
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is a piperidinyl derivative that serves as an intermediate in the synthesis of various pharmaceutical compounds. It is known for its role in the preparation of Repaglinide, a medication used to manage type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves multiple steps, starting from the appropriate piperidinyl and phenyl precursors. The key steps include:
Formation of the Piperidinyl Intermediate: The initial step involves the reaction of piperidine with a suitable phenyl compound under controlled conditions to form the piperidinyl intermediate.
Alkylation: The intermediate is then subjected to alkylation using 3-methyl-1-bromobutane, resulting in the formation of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine.
Adipate Formation: Finally, the butylamine derivative is reacted with adipic acid to form the adipate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process typically involves:
Batch Reactors: Using batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the alkylation and adipate formation steps to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
科学的研究の応用
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in drug development.
Medicine: Key intermediate in the synthesis of Repaglinide, a drug used to treat type 2 diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate involves its interaction with specific molecular targets. In the case of its role as an intermediate in Repaglinide synthesis, it contributes to the formation of the active pharmaceutical ingredient that stimulates insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion.
類似化合物との比較
Similar Compounds
Repaglinide: A direct derivative used in diabetes management.
Nateglinide: Another antidiabetic agent with a similar mechanism of action.
Glimepiride: A sulfonylurea class drug with comparable effects on insulin secretion.
Uniqueness
3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate is unique due to its specific structural features that make it an essential intermediate in the synthesis of Repaglinide. Its ability to form stable adipate salts enhances its solubility and stability, making it a valuable compound in pharmaceutical manufacturing.
特性
IUPAC Name |
hexanedioic acid;3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C6H10O4/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18;7-5(8)3-1-2-4-6(9)10/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJUISRWYFBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N.C(CCC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858087 |
Source


|
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262393-01-0 |
Source


|
| Record name | Hexanedioic acid--3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)



![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)


![methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B585192.png)


![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)
